N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide
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Overview
Description
N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE typically involves the formation of the thiazole ring followed by the introduction of the piperazine and acetamide groups. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Piperazine Group: The piperazine moiety can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial cell walls or fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may inhibit key enzymes involved in inflammatory pathways or cell proliferation, thereby exerting its anti-inflammatory and antitumor effects.
Comparison with Similar Compounds
N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H19ClN4O3S2 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C16H19ClN4O3S2/c1-26(23,24)21-8-6-20(7-9-21)10-15(22)19-16-18-14(11-25-16)12-2-4-13(17)5-3-12/h2-5,11H,6-10H2,1H3,(H,18,19,22) |
InChI Key |
JCGSGEKMTDQTKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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